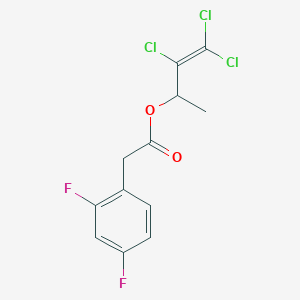

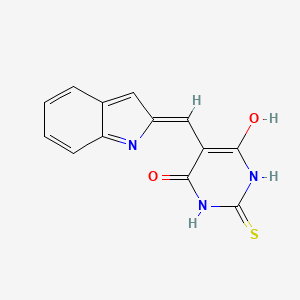

![molecular formula C16H23N3O2 B6017791 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine, also known as BODIPY-FL-AEA, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of anandamide, which is an endocannabinoid that plays a crucial role in various physiological processes. BODIPY-FL-AEA is useful in studying the endocannabinoid system and its interactions with other signaling pathways.

Mechanism of Action

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA acts as a fluorescent probe that binds to cannabinoid receptors and other proteins involved in endocannabinoid signaling. Upon binding, it emits a fluorescent signal that can be detected using fluorescence microscopy or other imaging techniques. N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA can also be used to monitor the activity of enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH).

Biochemical and Physiological Effects:

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA does not have any direct biochemical or physiological effects. It acts as a tool for studying the endocannabinoid system and its interactions with other signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA in lab experiments include its high sensitivity and specificity for cannabinoid receptors and other proteins involved in endocannabinoid signaling. It is also relatively easy to use and can be detected using standard fluorescence microscopy equipment. The limitations of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA include its relatively high cost and the need for specialized equipment and expertise to perform the experiments.

Future Directions

There are several future directions for the use of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA in scientific research. One direction is the development of new fluorescent probes that can selectively target different components of the endocannabinoid system. Another direction is the use of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA in live-cell imaging experiments to study the dynamics of endocannabinoid signaling in real-time. Additionally, N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA can be used to study the effects of drugs and other compounds on the endocannabinoid system, which could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA involves several steps. The first step is the protection of the amine group of anandamide with a tert-butyloxycarbonyl (Boc) group. The second step is the conversion of the carboxylic acid group of the Boc-protected anandamide to a methyl ester. The third step is the deprotection of the Boc group using trifluoroacetic acid. The fourth step is the coupling of the resulting amine with 3-benzyl-1,2,4-oxadiazol-5-ylmethyl chloride. The final step is the protection of the secondary amine with a 2-methoxyethyl group using 2-methoxyethylchloroformate.

Scientific Research Applications

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA is a valuable tool for studying the endocannabinoid system. It can be used to visualize the distribution and localization of cannabinoid receptors in cells and tissues. It can also be used to monitor the activity of enzymes involved in endocannabinoid metabolism. N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamineA is also useful in studying the interactions between the endocannabinoid system and other signaling pathways, such as the adenosine and opioid systems.

properties

IUPAC Name |

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-13(2)19(9-10-20-3)12-16-17-15(18-21-16)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBUMOAQYHPSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC)CC1=NC(=NO1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

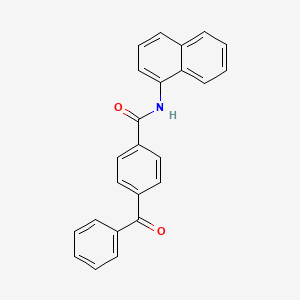

![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)

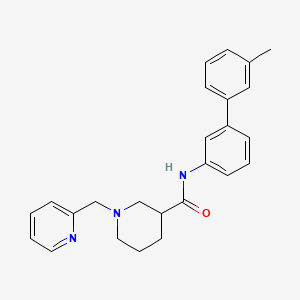

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)

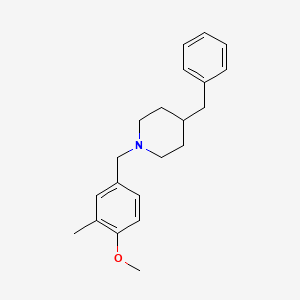

![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)

![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)

![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)

![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)

![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)

![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)